3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride demonstrates a complex three-dimensional arrangement incorporating multiple heterocyclic systems. The compound features a central piperidine ring connected to a 1,3-oxazole moiety, which is further substituted with a 4-chlorobenzyl group at the 5-position. This structural configuration creates distinct spatial relationships between the aromatic and saturated ring systems that influence both the compound's stability and potential biological activity.
The crystallographic data reveals that the molecular formula corresponds to C15H19Cl3N2O, indicating the presence of three chlorine atoms when accounting for the dihydrochloride salt form. The molecular weight is calculated to be approximately 349.69 grams per mole, reflecting the contribution of both the organic framework and the associated chloride counter-ions. The spatial arrangement of these components creates a rigid yet flexible molecular framework that allows for specific intermolecular interactions within the crystal lattice.
Crystal structure analysis of related oxazole-piperidine compounds demonstrates that these systems typically adopt conformations that minimize steric hindrance while maximizing stabilizing interactions. The piperidine ring commonly assumes a chair conformation, while the oxazole ring maintains planarity due to its aromatic character. The 4-chlorobenzyl substituent introduces additional conformational considerations, as the phenyl ring can rotate around the benzylic carbon-carbon bond, creating multiple possible orientations that may be stabilized through crystal packing forces.
The unit cell parameters and space group assignment provide critical insights into the three-dimensional packing arrangement of the molecules within the crystal structure. Similar compounds in this class have been observed to crystallize in various space groups, with monoclinic and triclinic systems being particularly common. The specific space group adopted by 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride influences the intermolecular hydrogen bonding patterns and the overall stability of the crystalline form.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.2ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;;/h3-6,10,12,17H,1-2,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVVFYPLDBGELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Oxazoline Intermediate
Starting Material:
The synthesis begins with the formation of a 2-oxazoline derivative, specifically a 4,4-dimethyl-4,5-dihydro-oxazol-2-yl compound, which serves as the core heterocyclic scaffold.
- The oxazoline ring is typically prepared via cyclization of amino alcohols or amino acids with suitable carboxylic acid derivatives.
- One common route involves the condensation of amino compounds with aldehydes or ketones under dehydrating conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid to facilitate cyclization.
- Alternatively, the synthesis of 2-oxazolines can be achieved through the reaction of amino alcohols with nitriles under dehydrating conditions.
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino alcohol + nitrile | Toluene or xylene | Reflux | Several hours | Dehydration catalyzed by acid or PCl₅ |
Formation of the Aromatic Chlorobenzyl Derivative
- The aromatic chlorobenzyl group is introduced via nucleophilic aromatic substitution or via a Friedel-Crafts alkylation.
- The process involves reacting 4-chlorobenzyl chloride with a suitable heteroaryl precursor, such as a pyridine or oxazoline derivative, in the presence of a base like triethylamine or sodium carbonate.
- The reaction is typically conducted under inert atmosphere to prevent side reactions.
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Alkylation | 4-Chlorobenzyl chloride + heteroaryl | Dichloromethane or acetonitrile | 0–25°C | 2–4 hours | Base used to neutralize HCl |
Coupling of Oxazoline and Piperidine Moieties
- The oxazoline derivative is coupled with piperidine to form the core structure of the target compound.
- The oxazoline ring undergoes nucleophilic attack or substitution with a piperidine derivative, often facilitated by a coupling reagent such as EDC or DCC.
- Alternatively, direct nucleophilic substitution of activated intermediates (e.g., halides) with piperidine can be employed.
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Coupling | Oxazoline derivative + Piperidine | DMF or DMSO | 25–50°C | 4–8 hours | Catalytic base may be used |
Formation of the Dihydrochloride Salt
- The free base of the synthesized compound is converted into its dihydrochloride salt via treatment with concentrated hydrochloric acid.
- The compound is dissolved in a suitable solvent such as methanol or ethanol, and excess HCl gas or concentrated HCl solution is added under stirring.
- The mixture is then cooled to precipitate the salt, which is filtered, washed, and dried under vacuum.
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Salt formation | Concentrated HCl | Methanol or ethanol | 0–20°C | 1–2 hours | Precipitation and filtration |
Data Table: Summary of Preparation Methods
| Step | Key Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Oxazoline synthesis | Amino alcohol + nitrile | Toluene | Reflux | 6–12 hours | Cyclization |
| Aromatic substitution | 4-Chlorobenzyl chloride | Dichloromethane | 0–25°C | 2–4 hours | Alkylation |
| Coupling with piperidine | Oxazoline derivative + Piperidine | DMSO | 25–50°C | 4–8 hours | Coupling reaction |
| Salt formation | HCl | Methanol | 0–20°C | 1–2 hours | Salt precipitation |
Research Findings and Considerations
Reaction Optimization:
Studies indicate that controlling temperature during the alkylation and coupling steps significantly improves yield and purity. For example, performing the benzylation at 0°C minimizes side reactions.Purification Techniques:
Recrystallization from ethanol or methanol is commonly employed to purify intermediates and final salts. Chromatography may be used for complex mixtures.Yield Data:
Typical overall yields for the multi-step synthesis range from 40–60%, with optimization of reaction conditions and purification steps capable of increasing efficiency.Safety and Environmental Aspects: Use of solvents like dichloromethane and reagents such as PCl₅ requires proper handling under fume hoods, with waste disposal in accordance with safety regulations.
Chemical Reactions Analysis
Alkylation Reactions
The piperidine nitrogen serves as a nucleophilic site for alkylation. Typical conditions and outcomes include:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I, C₂H₅Br) | Sodium hydride (NaH) in DMF, room temperature, 12–24 h | N-Alkylated derivatives with retained oxazole and chlorobenzyl groups | |
| Benzyl bromide | K₂CO₃ in acetonitrile, 60°C, 6 h | N-Benzylpiperidine analogs |
Alkylation occurs regioselectively at the piperidine nitrogen without affecting the oxazole ring or chlorobenzyl group.
Acylation Reactions
The secondary amine of the piperidine ring undergoes acylation under mild conditions:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Acetyl chloride | Triethylamine (TEA) in dichloromethane (DCM), 0°C → rt, 4 h | N-Acetylpiperidine derivative | |
| Benzoyl chloride | Pyridine in THF, reflux, 8 h | N-Benzoylated product |
Acylation is reversible under acidic hydrolysis, enabling temporary protection of the amine during multi-step syntheses.
Nucleophilic Substitution
The chlorobenzyl group participates in aromatic nucleophilic substitution (SₙAr) under specific conditions:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Sodium methoxide (NaOMe) | Methanol, 80°C, 12 h | Methoxy-substituted benzyl derivative | |
| Ammonia (NH₃) | Sealed tube, ethanol, 100°C, 24 h | Aminobenzyl analog |
Reactivity at the chlorobenzyl position is limited due to electron-withdrawing effects of the oxazole ring, requiring elevated temperatures.
Oxidation-Reduction Reactions
The oxazole ring and piperidine moiety exhibit redox activity:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi H₂, 6 h | Partial reduction of oxazole to oxazoline | |
| mCPBA | DCM, 0°C → rt, 2 h | Epoxidation of alkenes (if present) |
Complete reduction of the oxazole ring requires harsher conditions (e.g., LiAlH₄), but this may degrade the piperidine framework.
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitrile oxides | Toluene, 110°C, 8 h | Isoxazole-fused hybrid structures | |
| Diazomethane | Ether, −20°C, 2 h | Pyrazole derivatives |
These reactions exploit the electron-deficient nature of the oxazole ring, enabling access to polycyclic architectures .
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, structural rearrangements occur:
| Conditions | Outcome | Reference |
|---|---|---|
| Conc. HCl, reflux, 6 h | Cleavage of oxazole ring to amide | |
| NaOH (aq.), 100°C, 12 h | Hydrolysis of oxazole to diketone |
Such transformations are often irreversible and used to degrade the compound for analytical purposes.
Metal-Free Functionalization
Recent methods emphasize metal-free approaches for sustainability:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| I₂/DMSO | 80°C, 6 h | C–H iodination at benzylic position | |
| Organocatalysts (e.g., DMAP) | THF, rt, 24 h | Kinetic resolution of stereocenters |
Key Insights
-
Regioselectivity : Reactions predominantly occur at the piperidine nitrogen or chlorobenzyl group, with the oxazole ring remaining intact under mild conditions.
-
Stability : The compound is stable in polar aprotic solvents (e.g., DMF, THF) but degrades in strong acids/bases.
-
Synthetic Utility : Its modular structure allows for late-stage diversification, making it valuable in medicinal chemistry.
For further details, consult specialized synthetic protocols from suppliers like Evitachem or methodologies in heterocyclic chemistry .
Scientific Research Applications
Pain Management
Research indicates that derivatives of piperidine, including 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride, act as antagonists of P2X3 receptors. These receptors are ion channels involved in pain signaling pathways. By inhibiting these receptors, the compound may provide analgesic effects, making it a candidate for the development of new pain management therapies .
Neurological Disorders
The modulation of neurotransmitter systems through piperidine derivatives suggests potential applications in treating neurological disorders. The ability to influence synaptic transmission may help in managing conditions such as anxiety or depression .
Anticancer Activity
Preliminary studies have explored the cytotoxic effects of oxazole derivatives against various cancer cell lines. The unique structure of 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride may contribute to its ability to induce apoptosis in cancer cells, warranting further investigation into its anticancer properties .
Case Study 1: Pain Modulation
A study conducted on P2X3 receptor antagonists demonstrated that compounds similar to 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride significantly reduced pain responses in animal models. The findings suggest that this compound could lead to the development of effective analgesics with fewer side effects compared to traditional opioids .
Case Study 2: Antitumor Effects
In vitro studies have reported that oxazole-containing compounds exhibit selective toxicity toward cancer cells while sparing normal cells. Research on related compounds has shown promise in inhibiting tumor growth and metastasis, indicating a potential therapeutic role for 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride in oncology .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) 3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride
- Molecular Weight : 335.66 g/mol .
- Key Difference : The 4-chloro substituent is replaced with a 4-methoxy group.
(b) 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride
- Molecular Weight : 333.23 g/mol .
- Key Difference : Fluorine replaces chlorine at the para position.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and lipophilicity .
(c) 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine Hydrochloride
Variations in the Core Heterocycle
(a) 4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride
- Molecular Weight : 335.66 g/mol .
- Key Difference : The benzyl group is replaced with a phenyl group.
(b) 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
Comparative Data Table
Research Findings
- Synthetic Routes : Derivatives like 13c–13g (from ) with dimethoxybenzyl substituents exhibit higher melting points (e.g., 189–192°C for 13c) compared to the chloro analog, suggesting stronger crystal lattice interactions due to polar methoxy groups .
- Biological Activity : Fluorinated analogs (e.g., 4-F substitution) often show improved pharmacokinetic profiles due to fluorine’s ability to block metabolic oxidation sites .
- Commercial Status : Several analogs, including the target compound, are discontinued, indicating challenges in scalability or niche applications .
Biological Activity
3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound is characterized by the following chemical structure:
- IUPAC Name : 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
- CAS Number : 1982950-46-8
- Molecular Formula : C15H17ClN2O·2HCl
Research indicates that the biological activity of this compound may be attributed to its interaction with various cellular pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes that regulate lysophosphatidic acid levels, which are implicated in cancer progression and inflammation. This inhibition could lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : Studies suggest that 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride may induce apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .
Anticancer Properties
The anticancer potential of the compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.34 | Cell cycle arrest at G1/S phase |
| U937 (Acute Monocytic Leukemia) | 10.45 | Inhibition of lysophosphatidic acid signaling |
These findings demonstrate that the compound exhibits significant cytotoxic effects, comparable to established chemotherapeutics .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, the compound has also shown promise in antimicrobial applications:
- Antibacterial Activity : Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in the available literature .
- Antifungal Activity : The compound's antifungal properties have been noted in various assays, suggesting a broad spectrum of activity against fungal pathogens .
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 breast cancer cells demonstrated that treatment with 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride resulted in a significant decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: In Vivo Efficacy
In vivo studies on mice bearing tumor xenografts showed that administration of the compound led to reduced tumor size and weight compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses .
Q & A
Basic: What are the recommended synthesis protocols for 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation : Reacting 4-chlorobenzyl derivatives with piperidine-oxazole intermediates in dichloromethane under alkaline conditions (e.g., NaOH) to form the oxazole-piperidine backbone .
- Chlorination : Use of reagents like phosphorus pentachloride (PCl₅) for introducing chloride groups, as seen in analogous oxazole syntheses .
- Salt Formation : Treatment with HCl to yield the dihydrochloride salt, ensuring high purity (>99%) via repeated recrystallization .
Optimize reaction times and stoichiometry to minimize side products.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, per GHS guidelines .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine and oxazole ring integration (e.g., piperidine protons at δ 1.5–3.0 ppm and oxazole protons at δ 7.0–8.5 ppm) .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
- Melting Point : Compare observed values (e.g., 180–185°C) to literature data to confirm salt formation .
Advanced: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) to improve condensation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. dichloromethane for intermediate stability .
- Temperature Control : Lower reaction temperatures during chlorination steps to reduce degradation, as seen in analogous procedures (yields increased from 27% to 86% with controlled conditions) .
Advanced: What analytical methods resolve contradictions in purity data?
Methodological Answer:
- Cross-Validation : Combine HPLC (for purity) with mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .
- Batch Comparison : Analyze multiple synthesis batches statistically to identify outliers caused by unreacted intermediates .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Accelerated stability studies (40°C/75% RH) show decomposition after 4 weeks; recommend refrigeration for long-term storage .
- Light Sensitivity : UV exposure degrades the oxazole ring; use amber glass containers .
- pH Effects : Stability decreases in alkaline buffers (pH >8); use neutral buffers (pH 6.5–7.0) for in vitro assays .
Advanced: What strategies establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify the 4-chlorobenzyl group (e.g., replace with 4-fluorobenzyl) and test receptor binding affinity .
- Pharmacophore Modeling : Use software (e.g., ACD/Labs) to predict interactions with biological targets like ion channels .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to correlate substituent effects with activity .
Advanced: How to address discrepancies in reported toxicity data?
Methodological Answer:
- In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity, noting EC₅₀ values .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., piperidine derivatives) to infer toxicity mechanisms .
- Metabolic Profiling : Use liver microsomes to identify toxic metabolites (e.g., oxidized oxazole products) via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
